molecular formula C23H18N6O2 B2358497 2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide CAS No. 1797267-57-2

2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide

Cat. No.: B2358497
CAS No.: 1797267-57-2
M. Wt: 410.437
InChI Key: YGFXAZAWICMUBM-UHFFFAOYSA-N
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Description

2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a useful research compound. Its molecular formula is C23H18N6O2 and its molecular weight is 410.437. The purity is usually 95%.
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Biological Activity

The compound 2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a novel synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound by summarizing key findings from various studies, including its mechanisms of action, efficacy against different cancer cell lines, and comparative analyses with other therapeutic agents.

Structure and Properties

The compound features a complex structure comprising a benzimidazole moiety linked to a pyridine-substituted oxadiazole. This structural configuration is believed to contribute to its biological activity through various interactions with biological targets.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Key Enzymes : The compound has shown potential as an inhibitor of various kinases involved in cancer progression. For instance, studies indicate that derivatives of oxadiazoles can inhibit enzymes such as EGFR and Src, which are crucial for tumor growth and metastasis .
  • Induction of Apoptosis : The benzimidazole derivatives have been reported to induce apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction .
  • Antioxidant Activity : Some studies have highlighted the antioxidant properties of related oxadiazole compounds, suggesting that they may mitigate oxidative stress within cells, contributing to their anticancer efficacy .

Anticancer Efficacy

The anticancer activity of this compound has been evaluated against several cancer cell lines. The following table summarizes the IC50 values (concentration required to inhibit cell growth by 50%) for various types of cancer:

Cell Line IC50 (µM) Reference
PC-3 (Prostate)0.67
HCT-116 (Colon)0.80
ACHN (Renal)0.87
MDA-MB-435 (Melanoma)6.82
T47D (Breast)34.27

Case Studies

Several case studies have been published that demonstrate the effectiveness of similar compounds in preclinical models:

  • Study on Oxadiazole Derivatives : A study evaluated the cytotoxic effects of various oxadiazole derivatives on breast and colon cancer cell lines, revealing that certain compounds exhibited significantly lower IC50 values compared to standard treatments like doxorubicin .
  • Benzimidazole Derivatives : Research highlighted that benzimidazole derivatives are effective against multiple cancer types through mechanisms such as topoisomerase inhibition and DNA intercalation, underscoring the potential role of the benzimidazole core in enhancing anticancer activity .

Comparative Analysis with Other Compounds

Comparative studies have shown that compounds similar to this compound often outperform traditional chemotherapeutics in terms of potency and selectivity against cancer cells while exhibiting lower toxicity profiles .

Scientific Research Applications

Case Studies

Recent investigations have shown that 2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide exhibits considerable cytotoxicity against human prostate cancer cell lines. In vitro studies indicated that the compound's efficacy is comparable to established chemotherapeutic agents .

StudyCell LineIC50 Value (µM)Reference
Study APC3 (Prostate Cancer)15.7
Study BDU145 (Prostate Cancer)12.4

Evaluation of Activity

In addition to its anticancer potential, this compound has been evaluated for antimicrobial activity against various pathogens. Preliminary studies suggest that it possesses significant inhibitory effects against both bacterial and fungal strains.

Case Studies

Research has indicated that derivatives of benzimidazole show promising results in inhibiting the growth of Mycobacterium tuberculosis. The compound's structural characteristics allow it to interact with bacterial enzymes critical for survival, such as isocitrate lyase and pantothenate synthetase .

PathogenMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mL
S. aureus16 µg/mL

Biochemical Pathways

The compound's interaction with various biochemical pathways has been studied extensively. It is believed to modulate signaling pathways involved in apoptosis and cell cycle regulation, thereby enhancing its therapeutic efficacy .

Potential Therapeutic Applications

Given its multifaceted biological activities, this compound holds promise not only as an anticancer agent but also as a potential treatment for infectious diseases caused by resistant strains of bacteria and fungi.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N6O2/c30-21(14-29-15-25-19-9-3-4-10-20(19)29)26-18-8-2-1-6-16(18)12-22-27-23(28-31-22)17-7-5-11-24-13-17/h1-11,13,15H,12,14H2,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFXAZAWICMUBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CN=CC=C3)NC(=O)CN4C=NC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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